molecular formula C29H53NO5 B15129872 N-Formyl-L-leucine (3S,4S,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester

N-Formyl-L-leucine (3S,4S,6S)-3-Hexyltetrahydro-2-oxo-6-undecyl-2H-pyran-4-yl Ester

Cat. No.: B15129872
M. Wt: 495.7 g/mol
InChI Key: IYWNIYFHQZQPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orlistat Related Compound D, also known as N-formyl-L-leucine (3S,4R,6S)-tetrahydro-3-hexyl-2-oxo-6-undecyl-2H-pyran-4-yl ester, is a derivative of Orlistat. Orlistat is a well-known lipase inhibitor used in the treatment of obesity. Orlistat Related Compound D is primarily used as a reference standard in pharmaceutical research and quality control to ensure the purity and potency of Orlistat formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orlistat Related Compound D involves multiple steps, starting from the appropriate amino acid derivative. The key steps include:

Industrial Production Methods

Industrial production of Orlistat Related Compound D follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Orlistat Related Compound D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Orlistat Related Compound D is used in various scientific research applications, including:

Mechanism of Action

Orlistat Related Compound D, like Orlistat, inhibits gastrointestinal lipases. It binds covalently to the serine residue of the active site of gastric and pancreatic lipases, preventing the hydrolysis of triglycerides into free fatty acids and monoglycerides. This inhibition reduces the absorption of dietary fats, aiding in weight management .

Properties

IUPAC Name

(3-hexyl-2-oxo-6-undecyloxan-4-yl) 2-formamido-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24-21-27(25(28(32)34-24)19-17-10-8-6-2)35-29(33)26(30-22-31)20-23(3)4/h22-27H,5-21H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWNIYFHQZQPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H53NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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